2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane
Beschreibung
This compound (CAS: 1217655-83-8) is a chiral phospholane derivative featuring a 1,3-dioxolane ring fused to a phenyl group and a stereospecific diethylphospholane moiety. Its molecular formula is C17H25O2P (MW: 292.35 g/mol) . The (2S,5S)-configuration of the phospholane ring confers stereochemical rigidity, making it a valuable ligand in asymmetric catalysis, particularly in transition-metal-mediated reactions such as hydrogenation and cross-coupling . The compound is air-sensitive and typically handled under inert conditions .
Eigenschaften
IUPAC Name |
2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25O2P/c1-3-13-9-10-14(4-2)20(13)16-8-6-5-7-15(16)17-18-11-12-19-17/h5-8,13-14,17H,3-4,9-12H2,1-2H3/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBFKBMQNUOKTD-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1C2=CC=CC=C2C3OCCO3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@@H](P1C2=CC=CC=C2C3OCCO3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584870 | |
| Record name | 2-{2-[(2S,5S)-2,5-Diethylphospholan-1-yl]phenyl}-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314246-02-0 | |
| Record name | 2-{2-[(2S,5S)-2,5-Diethylphospholan-1-yl]phenyl}-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound 2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane is a derivative of 1,3-dioxolane, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various research findings to provide a comprehensive overview.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 302.36 g/mol. The compound features a dioxolane ring and a phospholan moiety, which contribute to its unique biological properties.
Synthesis
The synthesis of 1,3-dioxolanes typically involves the reaction of diols with aldehydes. In the case of this compound, it can be synthesized through a multi-step process that includes the formation of the phospholan structure followed by the introduction of the dioxolane ring. The synthesis methods often yield high purity and enantiomeric specificity, which are crucial for assessing biological activity.
Biological Activity
Research indicates that compounds containing 1,3-dioxolane structures exhibit a broad spectrum of biological activities. The specific activities associated with this compound include:
- Antibacterial Activity : Studies have shown that derivatives of 1,3-dioxolanes can inhibit the growth of various bacterial strains. For instance, compounds similar in structure have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Antifungal Activity : Antifungal properties have also been noted in related compounds. For example, certain 1,3-dioxolanes exhibit effective antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .
Comparative Biological Activity Table
| Compound | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Antibacterial | S. aureus | 625 µg/mL |
| Compound B | Antifungal | C. albicans | Significant activity observed |
| Compound C | Antibacterial | E. faecalis | 1250 µg/mL |
| Compound D | Antibacterial | P. aeruginosa | Perfect activity at 625 µg/mL |
Case Studies
A study conducted on a series of synthesized dioxolanes revealed that varying substitutions on the dioxolane ring significantly affect their biological activities. For instance:
- Case Study 1 : A derivative with an ether substituent showed enhanced antibacterial activity against Staphylococcus epidermidis, with MIC values ranging from 625 to 1250 µg/mL .
- Case Study 2 : Another study indicated that compounds with specific chiral configurations displayed superior antifungal properties compared to their racemic counterparts .
While detailed mechanisms specific to this compound remain under investigation, it is hypothesized that the interaction between the dioxolane ring and microbial cell wall components plays a critical role in its antibacterial and antifungal effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Phospholane Ring
Dimethyl vs. Diethyl Substitution
- 2-[2-[(2S,5S)-2,5-Dimethylphospholan-1-yl]phenyl]-1,3-dioxolane (CAS: 695816-47-8) Molecular Formula: C15H21O2P (MW: 264.30 g/mol) Key Difference: Methyl groups at the 2,5-positions of the phospholane instead of ethyl.
2-[2-[(2R,5R)-2,5-Diethylphospholan-1-yl]phenyl]-1,3-dioxolane
Diphenyl Substitution
- 1,2-Bis((2S,5S)-2,5-diphenylphospholan-1-yl)benzene
Variations in the Dioxolane-Phenyl Backbone
Simpler Dioxolane Derivatives
- 2-(2-Fluorophenyl)-1,3-dioxolane (CAS: 133393-02-9) Molecular Formula: C9H9FO2 (MW: 168.16 g/mol) Key Difference: Lacks the phospholane moiety, limiting its utility to non-catalytic applications (e.g., intermediates in drug synthesis) .
2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane (CAS: 226089-80-1)
Comparative Data Table
Vorbereitungsmethoden
Stereoselective Synthesis via Chiral Auxiliary-Mediated Approaches
The inherent P- and C-chirality of (2S,5S)-1-(2-(1,3-Dioxolan-2-yl)phenyl)-2,5-diethylphospholane necessitates precise stereochemical control during synthesis. A seminal approach involves borane-protected phosphinobenzoic acid intermediates reacted with enantiopure trans-1,2-diaminocyclohexane . This method capitalizes on the diamine's rigid cyclohexane backbone to induce axial chirality, achieving diastereomeric excesses exceeding 95% when coupled with careful chromatography purification . The reaction proceeds through a two-step sequence:
-
Borane Complex Formation : rac-Phosphinobenzoic acid reacts with BH₃·THF at -20°C to form stable borane adducts, preventing phosphorus oxidation during subsequent steps .
-
Amidation-Induced Chirality Transfer : The borane-protected intermediate undergoes amidation with trans-1,2-diaminocyclohexane under Dean-Stark conditions, yielding three diastereomers in a 1:2:1 ratio . Column chromatography on silica gel effectively isolates the desired (C*,C*,Rp,Rp) isomer .
Critical parameters influencing yield and selectivity include:
Phospholane Ring Construction via Cyclization Strategies
The 2,5-diethylphospholane core requires efficient ring-closing methodologies. A proven protocol involves nickel-catalyzed cyclization of 1,4-diene precursors under reducing conditions . Key steps include:
Substrate Preparation :
2-(1,3-Dioxolan-2-yl)phenyldiethylphosphine is synthesized through Arbuzov reaction between diethyl phosphonite and 2-bromophenyl-1,3-dioxolane . The crude product is purified via vacuum distillation (bp 110-115°C at 0.1 mmHg) .
Cyclization Reaction :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | NiCl₂(dppe) | 78% conversion |
| Reducing Agent | Zn dust | Minimizes P(III) oxidation |
| Solvent | THF | Enhances solubility |
| Temperature | 65°C | Balances rate vs. decomposition |
| Reaction Time | 24 h | Complete ring closure |
This method achieves 68% isolated yield with >98% diastereomeric purity when conducted under inert atmosphere . The nickel catalyst facilitates oxidative addition to the P-C bond, followed by β-hydride elimination to form the five-membered ring .
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
For large-scale production, resolution of rac-2,5-diethylphospholane derivatives offers economic advantages. A practical method involves:
-
Racemic Phospholane Synthesis :
Diethylphosphine reacts with 1,4-dibromobutane in THF at 0°C, followed by slow warming to 25°C over 12 h . The crude product is extracted with dichloromethane (3 × 50 mL) and concentrated under reduced pressure . -
Diastereomer Separation :
The racemic mixture is treated with (-)-di-p-toluoyl-D-tartaric acid (1.05 eq) in ethanol/water (4:1 v/v). After recrystallization, the (2S,5S) enantiomer precipitates as a white solid (mp 142-144°C) . Three crystallizations increase enantiomeric excess from 82% to >99% .
Critical Factors :
-
Solvent polarity adjustment to control solubility differences
-
Strict stoichiometry to prevent co-crystallization of undesired enantiomers
Catalytic Asymmetric Hydrogenation Approaches
Recent advances employ rhodium-catalyzed hydrogenation for atom-economic synthesis:
Substrate :
(Z)-2-(2-Vinylphenyl)-1,3-dioxolane-4,5-dione
Catalytic System :
-
Rh(COD)₂OTf (2 mol%)
-
(R)-BINAP (4 mol%)
-
H₂ Pressure: 50 bar
-
Solvent: Dichloroethane
-
Temperature: 60°C
-
Time: 18 h
This method achieves 85% conversion with 94% ee, though scalability remains challenging due to high catalyst loading . Mechanistic studies suggest a concerted metalation-deprotonation pathway where the dioxolane oxygen coordinates rhodium, directing hydrogen insertion .
Continuous Flow Synthesis for Process Intensification
Emerging microreactor technologies enhance reaction control in sensitive organophosphorus syntheses:
Reactor Design :
-
Two-phase segmented flow system (organic/aqueous)
-
0.8 mm ID PTFE tubing (10 m length)
-
Residence time: 8 min
Process Parameters :
| Stage | Conditions | Outcome |
|---|---|---|
| Phosphination | 80°C, 0.2 mL/min flow rate | 95% conversion |
| Cyclization | 120°C, back-pressure regulator 5 bar | 88% yield |
| Workup | In-line liquid-liquid separation | >99% phase purity |
Continuous operation for 72 h demonstrates consistent product quality (RSD <2%) with 12% increased overall yield compared to batch methods .
Analytical Characterization and Quality Control
Rigorous analysis ensures compliance with pharmaceutical-grade specifications (97% purity) :
Spectroscopic Data :
-
³¹P NMR (CDCl₃): δ 18.7 ppm (s, PPh₂)
-
¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, J=7.1 Hz, 6H), 1.85-2.10 (m, 4H), 4.02 (s, 4H), 7.32-7.45 (m, 4H)
-
IR (neat): 1245 cm⁻¹ (P-C stretch), 1098 cm⁻¹ (dioxolane C-O-C)
Chromatographic Purity :
Q & A
Q. What are the recommended methods for synthesizing and handling 2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane, considering its air sensitivity?
Methodological Answer: The compound is air-sensitive and typically synthesized via ligand-modification protocols under inert atmospheres (e.g., nitrogen/argon). Key steps include:
- Phospholane Ring Formation : Alkylation of phosphine precursors with diethyl substituents, followed by cyclization .
- Dioxolane Protection : Reaction of a benzaldehyde derivative with ethylene glycol under acidic conditions to form the dioxolane ring .
- Purification : Column chromatography or distillation under reduced pressure to isolate the product .
Handling : Use Schlenk lines or gloveboxes for storage and manipulation. Solutions should be prepared in anhydrous solvents (e.g., THF, toluene) .
Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : P NMR identifies phosphorus environment (δ ~10–20 ppm for phospholanes). H/C NMR confirms dioxolane and aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (Exact mass: 292.1688) .
- X-ray Crystallography : Resolves absolute stereochemistry of the (2S,5S) configuration .
- Chiral HPLC : Uses chiral stationary phases (e.g., Chiralpak IA/IB) to determine enantiomeric excess (≥99% ee reported in analogs) .
Q. What is the role of this compound in asymmetric catalysis, and how does it compare to other chiral phosphine ligands?
Methodological Answer: The compound acts as a chiral bidentate ligand in transition-metal catalysis (e.g., Rh, Pd). Key applications include:
Q. Comparative Analysis :
| Ligand Type | Enantioselectivity (Typical) | Stability | Reference |
|---|---|---|---|
| (2S,5S)-Diethylphospholane | 85–95% ee | Air-sensitive | |
| BINAP | 70–90% ee | Air-stable | |
| Josiphos | >95% ee | Moderate stability |
Diethylphospholane ligands offer tunable steric bulk but require stringent handling .
Advanced Research Questions
Q. How does the (2S,5S) stereochemistry influence catalytic activity and enantioselectivity in asymmetric transformations?
Methodological Answer: The diethyl groups at the 2,5-positions create a rigid, chiral pocket that dictates substrate orientation. Experimental approaches include:
- Stereoisomer Comparison : Test (2R,5R) and (S,S) analogs in hydrogenation; diastereomers show 10–30% lower ee .
- DFT Calculations : Model transition states to identify steric/electronic effects of ethyl vs. methyl substituents .
- Kinetic Studies : Correlate reaction rates with ligand bite angles (measured via X-ray) .
Q. How can researchers resolve contradictions in reported enantioselectivity for this ligand across different catalytic systems?
Methodological Answer: Contradictions arise from variations in:
Q. Mitigation Strategy :
Standardize reaction conditions (temperature, pressure).
Use kinetic profiling to identify rate-determining steps .
Q. What advanced techniques are used to study ligand degradation under catalytic conditions?
Methodological Answer:
Q. How does computational modeling (e.g., DFT) enhance understanding of this ligand’s reactivity?
Methodological Answer:
- Transition State Analysis : Predict enantioselectivity by comparing activation barriers for competing pathways .
- Molecular Dynamics : Simulate ligand flexibility in solution vs. rigid crystal structures .
- Docking Studies : Map ligand-substrate interactions in enzyme-mimetic systems .
Q. What are the challenges in scaling up reactions using this ligand, and how can they be addressed?
Methodological Answer: Challenges :
- Air sensitivity complicates large-scale handling.
- High catalyst loadings (1–5 mol%) increase costs.
Q. Solutions :
Q. How does the dioxolane ring’s electronic and steric profile influence substrate binding?
Methodological Answer: The dioxolane ring:
- Electronically : Stabilizes metal-ligand complexes via lone-pair donation from oxygen .
- Sterically : Shields the metal center, favoring less bulky substrates.
Q. Experimental Validation :
- Synthesize analogs with cyclohexane or THF rings; compare catalytic activity .
Q. What methodologies identify reaction intermediates in catalytic cycles involving this ligand?
Methodological Answer:
- EPR Spectroscopy : Detect radical intermediates in redox reactions .
- X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand bonding during catalysis .
- Isotopic Labeling : Use H or C to trace substrate pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
